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molecular formula C4H2F6O2 B057708 2,2,2-Trifluoroethyl trifluoroacetate CAS No. 407-38-5

2,2,2-Trifluoroethyl trifluoroacetate

Cat. No. B057708
M. Wt: 196.05 g/mol
InChI Key: ZKUJOCJJXCPCFS-UHFFFAOYSA-N
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Patent
US05405991

Procedure details

30 g (0.16 mole) of pyridinium trifluoroacetate in 355 g (3.55 mole) of 2,2,2-trifluoroethanol were introduced as an initial charge into a laboratory circulating reactor apparatus (one-liter four-necked flask fitted with KPG stirrer, a Prominent pump, and a 30 cm column packed with Raschig rings), and the initial charge was circulated at an internal temperature of 54° C. 134 g (1.01 mole) of trifluoroacetyl chloride were subsequently metered into the flask via an immersed inlet tube over a period of 100 minutes. After the trifluoroacetyl chloride addition was complete, the mixture was allowed to react for a further 10 minutes. Subsequent fractional distillation of the reaction mixture via a Vigreux column (temperature at the distillation head: from 54° to 56° C.) yielded 177.8 g of trifluoroethyl trifluoroacetate, corresponding to 89.8% of the theoretical yield. The trifluoroethanol/pyridinium salt mixture remaining in the reservoir flask can be used again for esterification with equal effectiveness.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
355 g
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([O-:5])=[O:4].[NH+]1C=CC=CC=1.[F:14][C:15]([F:19])([F:18])[CH2:16]O.FC(F)(F)C(Cl)=O>>[F:1][C:2]([F:7])([F:6])[C:3]([O:5][CH2:16][C:15]([F:19])([F:18])[F:14])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[NH+]1=CC=CC=C1
Name
Quantity
355 g
Type
reactant
Smiles
FC(CO)(F)F
Step Two
Name
Quantity
134 g
Type
reactant
Smiles
FC(C(=O)Cl)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)Cl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an initial charge into a laboratory
CUSTOM
Type
CUSTOM
Details
fitted with KPG stirrer
ADDITION
Type
ADDITION
Details
initial charge
CUSTOM
Type
CUSTOM
Details
was circulated at an internal temperature of 54° C
CUSTOM
Type
CUSTOM
Details
to react for a further 10 minutes
Duration
10 min
DISTILLATION
Type
DISTILLATION
Details
Subsequent fractional distillation of the reaction mixture via a Vigreux column (temperature at the distillation head

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OCC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 177.8 g
YIELD: CALCULATEDPERCENTYIELD 566.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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